Isocorydine (hydrochloride)
Description
Classification as an Aporphine (B1220529) Alkaloid from Natural Sources
Isocorydine (B1672225) belongs to the aporphine class of isoquinoline (B145761) alkaloids. wikipedia.org Aporphine alkaloids are characterized by a tetracyclic core structure and are the second largest group of isoquinoline alkaloids after benzylisoquinolines. wikipedia.org These compounds are secondary metabolites found widely throughout the plant kingdom. nih.gov
Isocorydine has been isolated from a diverse range of plant species, including:
Dicranostigma leptopodum (Maxim.) Fedde medchemexpress.comresearchgate.net
Annona squamosa caymanchem.com
Pteridophyllum racemosum nih.gov
Stephania lincangensis nih.gov
Peumus boldus (boldo) nih.gov
Plants from the Papaveraceae family chemimpex.com
Corydalis and Dicentra species wikipedia.org
Miliusa velutina researchgate.net
The presence of Isocorydine in these and other plants makes it a subject of phytochemical and botanical studies, aimed at understanding plant chemistry and its ecological roles. chemimpex.com
Historical Context of Research on Aporphine Alkaloids
Research into natural products for medicinal purposes dates back thousands of years. nih.gov Alkaloids, in particular, have been a rich source of compounds for drug discovery. nih.gov The study of aporphine alkaloids gained momentum due to their structural similarity to morphine. wikipedia.org One of the most well-known representatives of this class is apomorphine, which can be synthesized from morphine. wikipedia.org Over time, at least 85 different aporphine alkaloids have been isolated from plants across 15 families, each with unique properties and potential applications. wikipedia.org This extensive history of investigation into aporphine alkaloids has provided the foundational knowledge for the specific study of compounds like Isocorydine.
Significance of Isocorydine (hydrochloride) as a Research Compound
The significance of Isocorydine (hydrochloride) in research is multifaceted, with studies exploring its effects in oncology, cardiovascular science, and neurobiology. caymanchem.comchemimpex.com Its unique bioactivity is attributed to its distinct structure, which includes multiple methoxy (B1213986) groups. chemimpex.com
Anticancer Research: Isocorydine has demonstrated notable activity in various cancer cell lines. Research has shown it can inhibit cell proliferation in hepatocellular carcinoma (HCC) by inducing G2/M cell cycle arrest and apoptosis. nih.gov It has also been found to target drug-resistant cancer stem cells. nih.gov Studies have explored its effects on oral squamous cell carcinoma (OSCC), where it was found to disrupt energy metabolism and the cellular structure of cancer cells. nih.govmdpi.com
In combination with doxorubicin (B1662922), Isocorydine has shown a synergistic effect in reducing tumor growth in mouse xenograft models of hepatocellular carcinoma. medchemexpress.comcaymanchem.com It has also been observed to suppress doxorubicin-induced epithelial-mesenchymal transition in HCC by inhibiting ERK signaling pathways. caymanchem.com The structural backbone of Isocorydine has been used as a template for synthesizing derivatives with potentially improved anticancer activities. researchgate.netnih.gov
| Cell Line | Cancer Type | IC50 Value (µM) |
| A549 | Lung Cancer | 197.7 |
| Huh7 | Liver Cancer | 161.3 (µg/ml) |
| HepG2 | Liver Cancer | 148 (µg/ml) |
| SNU-449 | Liver Cancer | 262.2 (µg/ml) |
| SNU-387 | Liver Cancer | 254.1 (µg/ml) |
| Cal-27 | Oral Squamous Cell Carcinoma | 610 |
Data sourced from multiple studies. caymanchem.commdpi.com
Cardiovascular Research: In the context of cardiovascular research, Isocorydine has been identified as having vasodilatory properties. caymanchem.com It induces the relaxation of norepinephrine-precontracted isolated rabbit aortic strips with an EC50 value of 12.6 µM. caymanchem.com Furthermore, at a concentration of 30 µM, it has been shown to reduce the action potential duration and increase the effective refractory period in isolated canine Purkinje fibers. caymanchem.com
Anti-inflammatory and Other Research: Isocorydine has also been investigated for its anti-inflammatory effects. In a study on sepsis, it was found to decrease the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the blood, lung, and spleen of mice. nih.gov This effect is linked to its ability to upregulate the vitamin D receptor and inhibit the translocation of NFκB p65 into the nucleus. nih.gov
Beyond these areas, Isocorydine is utilized in several other research domains:
Natural Product Synthesis: It serves as a precursor for the synthesis of other alkaloids. chemimpex.com
Neuroscience: Researchers are exploring its impact on neurotransmitter systems. chemimpex.com
Analytical Chemistry: It is used as a standard in chromatography for the analysis of complex mixtures. chemimpex.com
Structure
2D Structure
Properties
Molecular Formula |
C20H24ClNO4 |
|---|---|
Molecular Weight |
377.9 g/mol |
IUPAC Name |
1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol;hydrochloride |
InChI |
InChI=1S/C20H23NO4.ClH/c1-21-8-7-12-10-15(24-3)20(25-4)18-16(12)13(21)9-11-5-6-14(23-2)19(22)17(11)18;/h5-6,10,13,22H,7-9H2,1-4H3;1H |
InChI Key |
ZWSKLEMBDRWSNZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)OC.Cl |
Origin of Product |
United States |
Isolation, Characterization, and Structural Elucidation in Research Contexts
Methodologies for Isolation from Plant Species
Methodologies for Isolation from Plant Species
Isocorydine (B1672225) is predominantly isolated from various plant species, with Dicranostigma leptopodum (Maxim) Fedde being a notable source. nih.govmedchemexpress.com The initial step in obtaining Isocorydine is the extraction from the plant material.
Extraction Techniques (e.g., Dicranostigma leptopodum)
The process typically begins with the collection and processing of the plant material, such as the fresh bulbs. moa.gov.tw A common method involves solvent extraction. For instance, fresh bulbs of a plant can be extracted multiple times with ethanol (B145695) at room temperature. moa.gov.tw Following extraction, the solvent is evaporated to yield a crude residue. This residue is then subjected to an acid-base extraction to separate the alkaloids. The residue is dissolved in a dilute acid, such as 2% hydrochloric acid, and then washed with an organic solvent like diethyl ether to remove neutral compounds. moa.gov.tw The acidic aqueous layer, containing the protonated alkaloids, is then basified, often with sodium bicarbonate, to deprotonate the alkaloids, making them soluble in organic solvents. moa.gov.tw Subsequent extraction with an organic solvent, such as ethyl acetate (B1210297) or chloroform (B151607), isolates the crude alkaloid fraction. nih.govmoa.gov.tw
Chromatographic Purification Methods
Following the initial extraction, the crude alkaloid mixture undergoes purification to isolate Isocorydine. Chromatography is the cornerstone of this purification process.
Column Chromatography
A widely used technique for the initial separation of Isocorydine from other alkaloids and plant constituents is column chromatography. nih.gov The crude alkaloid extract is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. nih.gov A solvent system, referred to as the mobile phase, is then passed through the column. The separation is based on the differential adsorption of the compounds to the silica gel. For instance, a mobile phase consisting of a mixture of chloroform and methanol (B129727) in a specific ratio (e.g., 20:1 or 10:1) has been successfully used to purify Isocorydine and its derivatives. nih.gov Another example involves the use of petroleum ether and acetone (B3395972) (3:1) as the mobile phase. nih.gov
High-Performance Liquid Chromatography (HPLC-UV-MS)
For a more refined purification and quantitative analysis, High-Performance Liquid Chromatography (HPLC) is employed. This technique offers high resolution and sensitivity. A common setup includes a UV detector and a mass spectrometer (MS) for detection and identification. nih.govmdpi.com
A typical HPLC method for the analysis of Isocorydine might utilize a C18 column, such as a SinoCrom ODS-BP or an XTerra C18 column. nih.govnih.govnih.gov The mobile phase often consists of a mixture of an organic solvent like methanol or acetonitrile (B52724) and an aqueous buffer. nih.govnih.gov The pH of the mobile phase can significantly affect the separation of alkaloids; for example, a phosphoric acid solution adjusted to a specific pH with triethylamine (B128534) has been used. nih.gov The flow rate is typically maintained around 1.0 mL/min. nih.govnih.gov A UV detector is often set at a wavelength of 264 nm or 270 nm to monitor the elution of Isocorydine. nih.govnih.gov The retention time of Isocorydine under specific chromatographic conditions is a key parameter for its identification. For example, with a particular HPLC setup, Isocorydine had a retention time of approximately 6.5 minutes. nih.gov
It is important to note that the high energy of UV light in modern detectors can sometimes lead to the degradation of sensitive compounds, creating artifacts in the subsequent mass spectrometry analysis. nih.govresearchgate.netdatapdf.com
| Parameter | HPLC-UV-MS Method 1 nih.gov | HPLC-UV-MS Method 2 nih.gov |
| Column | SinoCrom ODS-BP C18 (4.6 mm × 250 mm, 5 μm) | XTerra C18 (250 × 4.6 mm, 5 µm) |
| Mobile Phase | MeOH:water (65:35, pH adjusted to 7.2 with aqua ammonia) | Methanol and 0.02 mol/L potassium dihydrogen phosphate-phosphoric acid buffer solution (pH 3.2) (30:70, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| UV Detection | 270 nm | 264 nm |
| Column Temp. | 25 °C | Not Specified |
Spectroscopic and Diffraction Techniques for Structural Confirmation
Once Isocorydine has been isolated and purified, its chemical structure is elucidated and confirmed using a combination of spectroscopic and diffraction techniques.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively. nih.govmdpi.com Two-dimensional NMR experiments such as gCOSY, gHSQC, gHMBC, and NOESY are also employed for unambiguous assignment of all proton and carbon signals. moa.gov.tw The spectral data obtained for isolated Isocorydine are compared with previously reported data to confirm its identity. nih.govmdpi.com
Mass Spectrometry
Mass spectrometry (MS) provides information about the mass-to-charge ratio of the molecule, which helps in determining its molecular weight and elemental composition. nih.govnih.gov Techniques like Electrospray Ionization (ESI) are often used to ionize the molecule. nih.gov High-Resolution Mass Spectrometry (HRMS) can provide a very accurate mass measurement, further confirming the molecular formula. nih.gov For instance, the calculated mass for the protonated molecule of an Isocorydine derivative, C₂₀H₂₀NO₅ [M+H]⁺, was found to be 354.1336, with the observed mass being 354.1335. nih.gov
X-ray Crystal Structure
X-ray crystallography provides the most definitive proof of a molecule's three-dimensional structure. nih.govmdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise arrangement of atoms in the crystal lattice can be determined. The X-ray crystal structure of Isocorydine has been determined and is consistent with data reported in the literature. nih.govmdpi.com
| Technique | Information Provided |
| ¹H NMR | Provides information about the number and types of protons in the molecule. |
| ¹³C NMR | Provides information about the number and types of carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the molecule. |
| X-ray Crystallography | Determines the precise three-dimensional arrangement of atoms in the solid state. |
Stereochemical Analysis of Isocorydine (hydrochloride) and Related Isomers
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical aspect of a compound's identity and biological activity.
Isocorydine possesses a chiral center, meaning it can exist as different stereoisomers. youtube.comyoutube.com The naturally occurring form is typically the (+)-(S)-isomer. nih.gov The absolute configuration of Isocorydine is denoted as (6aS). nih.gov
The separation and identification of stereoisomers are crucial. HPLC methods can be developed to separate isomers like Isocorydine and its structural isomer, corydine. nih.gov The specific stereochemistry of a molecule influences its interaction with other chiral molecules, such as biological receptors. The study of stereochemistry is essential for understanding the structure-activity relationships of compounds like Isocorydine.
Chemical Synthesis and Derivatization Strategies for Isocorydine Analogues
Chemical Synthesis Pathways of Isocorydine (B1672225) (hydrochloride) and Its Derivatives
The synthesis of isocorydine derivatives involves a series of well-established organic reactions targeting specific functional groups on the parent molecule. nih.govresearchgate.net These pathways allow for the introduction of diverse chemical moieties, leading to a range of analogues. Research has successfully demonstrated several key transformations, including oxidation, nitration, reduction, and nucleophilic addition, to create novel compounds based on the isocorydine structure. nih.gov
Carbonyl Amidation Reactions
Amidation is a key strategy for modifying the derivatives of isocorydine, often to improve stability or create prodrugs. A notable example is the formation of an acetamido group at the C-8 position. This transformation is typically achieved by acetylating an amino-functionalized isocorydine derivative. For instance, 8-amino-isocorydine can be converted into 8-acetamino-isocorydine. nih.govnih.gov This specific amidation, achieved through acetylation, serves to protect the reactive amino group, thereby increasing the compound's stability in aqueous solutions. nih.gov
Oxidation Reactions (e.g., Fremy's Radical)
Oxidation of the phenolic hydroxyl group in isocorydine is a common method to create quinone derivatives. nih.govsciencemadness.org Fremy's radical (potassium nitrosodisulfonate, [ON(SO₃K)₂]) is a mild and selective oxidant used for this purpose. nih.govsciencemadness.org It effectively transforms the phenolic moiety of isocorydine into a p-benzoquinonyl structure. nih.gov This reaction, known as the Teuber reaction, is highly specific for phenols. sciencemadness.orgwikipedia.org The oxidation of isocorydine (1) with Fremy's radical yields isocorydione (B1251626) (2), which possesses a p-benzoquinonyl segment. nih.govresearchgate.net The mechanism involves the loss of hydrogen atoms from the isocorydine structure. nih.gov
| Starting Material | Reagents and Conditions | Product | Reaction Type |
|---|---|---|---|
| Isocorydine (1) | ON(SO₃K)₂, H₂O, Na₂HPO₄, 25 °C, 24 h | Isocorydione (2) | Phenolic Oxidation |
Nitration Reactions
Nitration introduces a nitro group (—NO₂) onto the aromatic ring of isocorydine, a key step for further functionalization. nih.govmdpi.com The reaction is typically performed using a mixture of nitric acid and sulfuric acid at low temperatures to prevent unwanted side reactions, such as the oxidation of the phenolic hydroxyl group. nih.govmdpi.com The nitration of isocorydine occurs selectively at the C-8 position due to the electronic properties and steric hindrance from the methoxy (B1213986) group at C-2, which prevents substitution at the C-3 position. nih.govmdpi.com
| Starting Material | Reagents and Conditions | Product | Reaction Type |
|---|---|---|---|
| Isocorydine (1) | HNO₃, H₂SO₄, CHCl₃/CH₂Cl₂, -30 °C, 1.5 h | 8-Nitro-isocorydine (7) | Electrophilic Aromatic Substitution |
Reduction Reactions
The nitro group introduced via nitration can be readily reduced to an amino group (—NH₂), providing a versatile intermediate for further derivatization. nih.gov Catalytic hydrogenation is a clean and efficient method for this transformation. The reduction of 8-nitro-isocorydine using hydrogen gas over a palladium on carbon (Pd/C) catalyst yields 8-amino-isocorydine. nih.gov This amino derivative is a crucial precursor for creating other functionalized analogues, such as amides. nih.gov
| Starting Material | Reagents and Conditions | Product | Reaction Type |
|---|---|---|---|
| 8-Nitro-isocorydine (7) | 0.3 MPa H₂, Pd/C, EtOH, 25 °C, 2.5 h | 8-Amino-isocorydine (8) | Catalytic Hydrogenation |
Nucleophilic Addition Reactions
The carbonyl groups present in oxidized isocorydine derivatives, such as isocorydione, are susceptible to nucleophilic attack. nih.govmdpi.com This reactivity allows for the introduction of various substituents. An example is the reaction of isocorydione with hydroxylamine (B1172632) hydrochloride. nih.govmdpi.com In this reaction, the hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon at the C-8 position to form a new derivative. nih.govmdpi.com
| Starting Material | Reagents and Conditions | Product | Reaction Type |
|---|---|---|---|
| Isocorydione (2) | NH₂OH·HCl, EtOH, 80 °C, 1.5 h (reflux) | Compound 6 | Nucleophilic Addition |
Acetylation of Derivatives
Acetylation is a common derivatization technique used to modify hydroxyl or amino groups. In the context of isocorydine analogues, the amino group of 8-amino-isocorydine can be acetylated to form an amide. nih.gov This reaction is typically carried out using acetyl chloride. The resulting product, 8-acetamino-isocorydine, was synthesized as a more stable prodrug of 8-amino-isocorydine, which was found to be unstable in aqueous solution at room temperature. nih.govnih.gov
| Starting Material | Reagents and Conditions | Product | Reaction Type |
|---|---|---|---|
| 8-Amino-isocorydine (8) | CH₃COCl, 2.0 h (stir) | 8-Acetamino-isocorydine (11) | N-Acetylation (Amidation) |
Exploration of Novel Synthetic Routes to Isoquinoline (B145761) and Aporphine (B1220529) Alkaloids
The synthesis of aporphine alkaloids, including isocorydine, is deeply rooted in the broader field of isoquinoline alkaloid chemistry. rsc.org The core tetracyclic structure of aporphines presents a significant synthetic challenge, prompting chemists to develop and refine various methodologies over the years. acs.orgnih.gov These strategies generally focus on the construction of the fundamental isoquinoline or tetrahydroisoquinoline skeleton, which is then further elaborated to form the complete aporphine framework. acs.orgacs.org
Classical methods have long served as the foundation for isoquinoline alkaloid synthesis. The Bischler-Napieralski reaction is a cornerstone in this field, enabling the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides using dehydrating agents like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). pharmaguideline.comorganic-chemistry.orgwikipedia.org This reaction involves an intramolecular electrophilic aromatic substitution, where the amide is cyclized to form the dihydroisoquinoline ring. wikipedia.org This intermediate can then be reduced to a tetrahydroisoquinoline, a key precursor for aporphine alkaloids. acs.orgnih.gov The reaction conditions, particularly the choice of acid catalyst and solvent, are crucial for its success, especially for substrates that lack strong electron-donating groups in the aromatic ring. wikipedia.org
Another pivotal method is the Pictet-Spengler reaction , first discovered in 1911. wikipedia.org This reaction constructs a tetrahydroisoquinoline ring by condensing a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst. pharmaguideline.comwikipedia.orgname-reaction.com The driving force is the formation of an electrophilic iminium ion, which undergoes an intramolecular cyclization. wikipedia.org The Pictet-Spengler reaction is particularly effective for electron-rich aromatic rings, such as the substituted phenyl rings found in isocorydine precursors, and can often proceed under mild conditions. pharmaguideline.comacs.org
Modern synthetic chemistry has introduced significant advancements to these classical routes, focusing on efficiency, stereoselectivity, and the ability to diversify molecular structures. Asymmetric synthesis has become a major focus, aiming to produce specific enantiomers of alkaloids, which is crucial as different stereoisomers can have vastly different biological activities. acs.org Strategies include the use of chiral auxiliaries, chiral catalysts for hydrogenation, and enzymatic reactions. acs.orgacs.org For instance, the Bischler-Napieralski cyclization can be followed by an asymmetric reduction of the resulting dihydroisoquinoline to create a specific stereocenter. acs.org Similarly, highly enantioselective Pictet-Spengler reactions have been developed using novel catalysts, providing access to a wide range of enantioenriched tetrahydroisoquinolines that serve as versatile intermediates for various alkaloids, including those with the aporphine core. acs.org Furthermore, new catalytic systems, such as those involving palladium, have been employed for key bond-forming steps, like intramolecular aryl-aryl coupling, to complete the tetracyclic aporphine skeleton. nih.govresearchgate.net
Development of Isocorydine (hydrochloride) Derivatives for Enhanced Bioactivity
Isocorydine itself has demonstrated a range of biological activities, but its therapeutic potential is sometimes limited by factors such as suboptimal potency. nih.gov This has prompted significant research into the chemical modification of the isocorydine scaffold to generate derivatives with improved bioactivity and more favorable properties. mdpi.comnih.govnih.gov These derivatization efforts often focus on specific positions of the aporphine core, particularly the aromatic D-ring at positions like C-8, to enhance interactions with biological targets. nih.govmdpi.comnih.gov
A major area of investigation has been the development of isocorydine derivatives with enhanced anticancer activity. mdpi.comresearchgate.net While isocorydine inhibits the proliferation of various cancer cell lines, including liver, gastric, and lung cancers, structural modifications have been shown to significantly boost this effect. nih.govmdpi.comnih.govmdpi.com A key strategy involves modification at the C-8 position. For instance, the introduction of an amino group at this position to create 8-amino-isocorydine (also referred to as NICD) leads to a derivative with more potent anticancer effects compared to the parent compound. mdpi.comresearchgate.net To address the instability of 8-amino-isocorydine in aqueous solutions, a pro-drug approach was taken by synthesizing 8-acetamino-isocorydine, which demonstrated good inhibitory effects on murine hepatoma tumors. mdpi.comresearchgate.net Further derivatization of the 8-amino group has led to a variety of compounds, including ureas and amides, with some showing potent anti-proliferative activities against human cancer cell lines. nih.govgoogle.com
The tables below summarize key research findings on isocorydine derivatives with enhanced anticancer activity.
| Derivative Name | Modification | Bioactivity/Target | Key Findings |
|---|---|---|---|
| 8-Amino-isocorydine (Compound 8) | Amino group at C-8 | Inhibition of human lung (A549), gastric (SGC7901), and liver (HepG2) cancer cell lines. mdpi.comresearchgate.net | Significantly improved pharmacological activity compared to isocorydine. nih.gov Displayed relatively low IC₅₀ values against the tested cell lines. researchgate.netresearchgate.net |
| 8-Acetamino-isocorydine (Compound 11) | Acetamino group at C-8 | Inhibition of murine hepatoma (H22) tumors. mdpi.comresearchgate.net | Acts as a more stable pro-drug of the potent but unstable 8-amino-isocorydine. mdpi.comresearchgate.net |
| Isocorydione (Compound 2) | Oxidation of the B-ring | Inhibition of murine sarcoma (S180) tumor growth. mdpi.comresearchgate.net | Exhibited relatively weak in vitro anticancer activity compared to other derivatives. nih.govmdpi.com |
| 6a,7-dihydrogen-isocorydione (Compound 10) | Reduction of Isocorydione | Inhibition of human lung (A549), gastric (SGC7901), and liver (HepG2) cancer cell lines. mdpi.comresearchgate.net | Showed significantly improved in vitro anticancer activity compared to isocorydine. nih.gov The stereochemistry at C-6a is crucial for pharmacological activity. mdpi.com |
| Derivative Name | Modification | Bioactivity/Target | Key Findings |
|---|---|---|---|
| FICD (Compound 12) | Modification of the C-8 amino group | Anti-proliferative activity against HepG2 cells. nih.gov | Significantly downregulated the expression of key proteins C-Myc, β-Catenin, CylinD1, and Ki67 in HepG2 cells. nih.gov |
| COM33 (Compound 24) | Modification of the C-8 amino group | Anti-proliferative activity against human hepatocellular (HepG2), cervical (HeLa), and gastric (MGC-803) cancer cells. nih.gov | The most active compound in the series, with IC₅₀ values under 10 μM for HepG2 and HeLa cells. nih.gov Showed a high tumor inhibition rate in vivo. nih.gov |
Beyond anticancer research, derivatives of isocorydine have been synthesized and evaluated for other therapeutic applications, such as antiarrhythmic activities. nih.gov Modifications including methylation, ethoxylation, and quaternization at the 11-hydroxy group and the nitrogen atom have yielded compounds with varying effects, highlighting the potential to tailor the bioactivity of the aporphine scaffold for different targets. nih.gov
| Derivative Name | Modification | Bioactivity/Target | Key Findings |
|---|---|---|---|
| 11-Methoxy-N-methylisocorydine | Methylation at C-11 and N-6 | Antiarrhythmic activity in a mouse model. nih.gov | Synthesized as part of a series to find derivatives with higher antiarrhythmic efficiency and lower toxicity. nih.gov |
| 11-Methoxyisocorydine | Methylation at C-11 | Antiarrhythmic activity in a mouse model. nih.gov | One of four isocorydine derivatives synthesized and tested for antiarrhythmic properties. nih.gov |
| 11-Ethoxyisocorydine | Ethoxylation at C-11 | Antiarrhythmic activity in a mouse model. nih.gov | A novel compound synthesized to explore structure-activity relationships for antiarrhythmic effects. nih.gov |
Preclinical Biological Activities and Mechanistic Investigations of Isocorydine Hydrochloride
Anticancer Activities in In Vitro and In Vivo Preclinical Models
Inhibition of Cancer Cell Proliferation
Isocorydine (B1672225) (ICD) and its derivatives have been shown to inhibit the proliferation of a wide range of cancer cell lines. nih.govresearchgate.net In vitro studies have demonstrated its efficacy against hepatocellular carcinoma, gastric carcinoma, lung cancer, and cervical cancer cells. nih.govresearchgate.net
Specifically, ICD has been found to inhibit the growth of human hepatocellular carcinoma (HCC) cell lines, including Huh7, SMMC-7721, and PLC/PRF/5, in a dose-dependent manner. plos.org Notably, it exhibited low toxicity to the immortalized human liver cell line L-02. plos.org Derivatives of isocorydine, such as 8-amino-isocorydine and 6a,7-dihydrogen-isocorydione, have also shown inhibitory effects on human lung (A549), gastric (SGC7901), and liver (HepG2) cancer cell lines. researchgate.netnih.gov Furthermore, isocorydine has been found to inhibit the viability of pancreatic cancer cell lines in a concentration-dependent manner. nih.gov In oral squamous cell carcinoma (OSCC), ICD has been shown to effectively inhibit the growth of Cal-27 cells in a dose- and time-dependent manner, with minimal effect on normal human gingival fibroblasts at similar concentrations. nih.gov
Table 1: Inhibition of Cancer Cell Proliferation by Isocorydine and its Derivatives
| Cancer Type | Cell Line(s) | Compound | Key Findings | Reference(s) |
|---|---|---|---|---|
| Hepatocellular Carcinoma | Huh7, SMMC-7721, PLC/PRF/5 | Isocorydine | Dose-dependent growth inhibition. | plos.org |
| Lung Cancer | A549 | 8-Amino-isocorydine, 6a,7-dihydrogen-isocorydione | Inhibition of cell growth. | researchgate.netnih.gov |
| Gastric Carcinoma | SGC7901 | 8-Amino-isocorydine, 6a,7-dihydrogen-isocorydione | Inhibition of cell growth. | researchgate.netnih.gov |
| Pancreatic Cancer | CFPAC-1, PANC-1, PaTu 8988t | Isocorydine | Concentration-dependent inhibition of cell viability. | nih.gov |
| Oral Squamous Cell Carcinoma | Cal-27 | Isocorydine | Dose- and time-dependent inhibition of cell proliferation. | nih.gov |
| Cervical Cancer | HeLa | Isocorydine | Inhibitory activity against cancer cells. | researchgate.net |
Induction of Cell Cycle Arrest
A key mechanism by which isocorydine exerts its anticancer effects is through the induction of cell cycle arrest, primarily at the G2/M phase. plos.orgdocumentsdelivered.comnih.gov This has been observed in various cancer cell lines, including hepatocellular carcinoma and gastric carcinoma. plos.orgdocumentsdelivered.comnih.gov
In human hepatocellular carcinoma (HCC) cells, isocorydine treatment leads to an accumulation of cells in the G2/M phase. plos.orgresearchgate.net For instance, in Huh7 cells, the percentage of cells in the G2/M phase significantly increased with increasing concentrations of isocorydine. plos.org This G2/M arrest is mediated by alterations in the expression and activation of key cell cycle regulatory proteins. plos.orgdocumentsdelivered.com Isocorydine has been shown to increase the expression of cyclin B1 and the inactive, phosphorylated form of CDK1. plos.org It also decreases the expression and inhibits the activation of Cdc25C, a phosphatase that activates the CDK1/cyclin B1 complex. plos.org Furthermore, isocorydine treatment increases the phosphorylation of checkpoint kinases Chk1 and Chk2, which can inactivate Cdc25C. documentsdelivered.comnih.gov The disruption of G2/M arrest by Chk1 siRNA but not Chk2 siRNA suggests a critical role for Chk1 in this process. plos.orgdocumentsdelivered.com A derivative of isocorydine, d-ICD, also induces G2/M phase arrest in HCC cells through the GADD45A and p21 pathways. nih.gov In gastric carcinoma cells, a derivative of isocorydine, 8-amino-isocorydine (8-NICD), has been shown to arrest MGC803 cells in the S phase. nih.gov
Table 2: Induction of Cell Cycle Arrest by Isocorydine
| Cancer Type | Cell Line(s) | Phase of Arrest | Key Molecular Events | Reference(s) |
|---|---|---|---|---|
| Hepatocellular Carcinoma | Huh7, SMMC-7721, PLC/PRF/5 | G2/M | ↑ Cyclin B1, ↑ p-CDK1, ↓ Cdc25C activation, ↑ p-Chk1, ↑ p-Chk2. | plos.orgdocumentsdelivered.comnih.gov |
| Gastric Carcinoma | MGC-803 | S phase | Not specified. | nih.gov |
Induction of Apoptosis (Programmed Cell Death)
Isocorydine and its derivatives have been demonstrated to induce apoptosis, or programmed cell death, in various cancer cell types. mdpi.comnih.gov This is a crucial mechanism for its anticancer activity.
In hepatocellular carcinoma (HCC) cells, isocorydine treatment leads to apoptosis, as evidenced by Annexin V and 7-AAD double staining and the cleavage of PARP. plos.org The induction of apoptosis is often observed following G2/M cell cycle arrest. plos.orgnih.gov Studies have shown that isocorydine can induce apoptosis in a dose-dependent manner in HCC cell lines. nih.gov In oral squamous carcinoma cells, isocorydine has been found to induce mitochondria-mediated apoptosis. nih.gov A derivative of isocorydine, 8-amino-isocorydine (8-NICD), has been shown to induce apoptosis in gastric carcinoma cells, with an increased expression of the pro-apoptotic protein Bax and decreased expression of the anti-apoptotic protein Bcl-2. nih.gov This induction of apoptosis by 8-NICD was observed in both MGC-803 and BGC823 gastric cancer cell lines in a concentration-dependent manner. nih.gov
Targeting Drug-Resistant Cellular Side Populations (Cancer Stem Cells)
A significant aspect of isocorydine's anticancer activity is its ability to target cancer stem cells (CSCs), also known as drug-resistant cellular side populations. mdpi.comnih.gov CSCs are a small subpopulation of cells within a tumor that possess self-renewal properties and are often resistant to conventional chemotherapy, contributing to tumor recurrence. mdpi.commdpi.com
Isocorydine has been shown to decrease the percentage of the side population (SP) in hepatocellular carcinoma (HCC) cell lines. nih.gov It achieves this by preferentially killing SP cells, initially by arresting them in the G2/M phase and subsequently inducing apoptosis. nih.gov Furthermore, isocorydine treatment has been found to reduce the percentage of CD133-positive cells, a marker for cancer stem cells in HCC. plos.orgnih.govnih.gov It also suppresses the ability of these CD133+ cells to form tumor-like spheres in vitro. plos.org This suggests that isocorydine can target the tumorigenic potential of these cancer stem-like cells. plos.orgnih.govnih.gov
Synergistic Effects with Established Chemotherapeutic Agents
Isocorydine has demonstrated the ability to work synergistically with established chemotherapeutic drugs, enhancing their anticancer efficacy. nih.gov This is a promising strategy to overcome drug resistance and improve treatment outcomes.
In pancreatic cancer cells, isocorydine has been found to synergistically inhibit cell viability when combined with gemcitabine (B846). nih.govnih.gov This combination has been shown to reverse the upregulation of p-STAT3 expression and inhibit the epithelial-mesenchymal transition (EMT) induced by gemcitabine, thereby inhibiting cell migration and invasion. nih.gov The synergistic effect of isocorydine and gemcitabine in inhibiting pancreatic cancer cell viability has been confirmed both in vitro and in vivo. nih.gov In hepatocellular carcinoma, isocorydine has been shown to enhance the cytotoxicity of doxorubicin (B1662922). nih.gov This combination helps to inhibit doxorubicin-induced EMT, a process that contributes to chemoresistance. nih.gov Isocorydine co-administration with doxorubicin also leads to a decrease in the expression of the cancer stem cell marker CD133. nih.gov
Investigation of Tumorigenicity Reduction in Preclinical Models
In vivo studies using preclinical models have confirmed the ability of isocorydine to reduce tumorigenicity. plos.orgnih.govnih.gov These studies provide crucial evidence for its potential as a therapeutic agent.
In nude mice bearing subcutaneous tumors from SMMC-7721 and Huh7 hepatocellular carcinoma (HCC) cells, isocorydine treatment has been shown to dramatically decrease tumorigenicity. plos.orgnih.govnih.gov Furthermore, xenograft models have demonstrated that isocorydine can selectively reduce the size and weight of tumors induced by the side population (SP) of HCC cells. nih.gov This highlights its ability to target the drug-resistant cancer stem cell population in vivo. nih.gov A derivative of isocorydine, 8-acetamino-isocorydine, has also shown a good inhibitory effect on murine hepatoma H22-induced tumors. researchgate.netnih.gov In a pancreatic cancer xenograft model, the combination of isocorydine and gemcitabine resulted in significantly smaller tumor volumes compared to control or gemcitabine-only treatment groups. nih.gov Similarly, 8-amino-isocorydine, another derivative, significantly suppressed the growth of MGC-803 gastric carcinoma tumors in nude mice. nih.gov
Anti-inflammatory Effects and Underlying Mechanisms
Isocorydine (hydrochloride), an aporphine (B1220529) alkaloid found in various plants, has demonstrated significant anti-inflammatory properties in preclinical studies. nih.gov Its mechanisms of action involve the modulation of key inflammatory mediators and signaling pathways.
Inhibition of Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-6)
Isocorydine has been shown to effectively inhibit the release of pro-inflammatory cytokines, which are crucial mediators of the inflammatory response. nih.govnih.gov In various experimental models, isocorydine treatment led to a significant reduction in the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govnih.gov
In one study, isocorydine was identified as a potent anti-inflammatory agent from a screening of 181 compounds from Guizhou ethnic medicine. nih.gov It was found to inhibit the lipopolysaccharide (LPS)-induced release of TNF-α and IL-6 from mouse peritoneal macrophages. nih.gov Furthermore, in an in vivo model of sepsis, isocorydine administration decreased the levels of TNF-α, IL-6, and another pro-inflammatory cytokine, IL-1β, in the blood, lung, and spleen of LPS-challenged mice. nih.gov Similarly, another study demonstrated that isocorydine ameliorates IL-6 expression in bone marrow-derived macrophages (BMDMs) and in a mouse model of acute lung injury induced by LPS. nih.govresearchgate.net
Table 1: Effect of Isocorydine on Pro-inflammatory Cytokine Release
| Model System | Treatment | Observed Effect | Reference |
| LPS-stimulated mouse peritoneal macrophages | Isocorydine | Inhibition of TNF-α and IL-6 release | nih.gov |
| LPS-challenged mice | Isocorydine | Decreased TNF-α, IL-6, and IL-1β levels in blood, lung, and spleen | nih.gov |
| Bone marrow-derived macrophages (BMDMs) | Isocorydine | Ameliorated IL-6 expression | nih.gov |
| LPS-induced acute lung injury mouse model | Isocorydine | Protected mice from acute lung injury and reduced IL-6 expression | nih.gov |
Modulation of Signaling Pathways (e.g., NF-κB, MAPK, STAT3)
The anti-inflammatory effects of isocorydine are mediated through its influence on critical intracellular signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Signal Transducer and Activator of Transcription 3 (STAT3). nih.govnih.gov
The NF-κB pathway is a key regulator of inflammation. mdpi.com Isocorydine has been found to inhibit the activation of this pathway. nih.govnih.gov Mechanistically, it does not affect the expression of upstream components like Tlr4, Myd88, and Traf6. nih.gov Instead, it inhibits the phosphorylation of IκBα and the NF-κB p65 subunit, which is a crucial step for NF-κB activation. nih.gov This leads to an increase in the cytoplasmic level of NF-κB p65 and a decrease in its nuclear level, effectively preventing it from initiating the transcription of pro-inflammatory genes. nih.gov
In addition to the NF-κB pathway, isocorydine also modulates the MAPK signaling pathway. Specifically, it has been shown to attenuate the phosphorylation of JNK, a member of the MAPK family, in bone marrow-derived macrophages. nih.gov The MAPK pathway is known to be involved in the production of inflammatory cytokines. nih.gov
Furthermore, there is evidence suggesting that the STAT3 pathway, which is often intertwined with IL-6 signaling, is also a target of isocorydine's anti-inflammatory action. nih.gov
Table 2: Modulation of Signaling Pathways by Isocorydine
| Signaling Pathway | Key Protein/Event | Effect of Isocorydine | Reference |
| NF-κB | Phosphorylation of IκBα | Inhibition | nih.gov |
| Phosphorylation of p65 | Attenuation | nih.gov | |
| Nuclear translocation of p65 | Inhibition | nih.gov | |
| MAPK | Phosphorylation of JNK | Attenuation | nih.gov |
| STAT3 | Implicated via IL-6 inhibition | Modulation | nih.gov |
Regulation of Macrophage Polarization in Inflammatory Responses
Macrophages are versatile immune cells that can adopt different functional phenotypes, a process known as polarization. M1 macrophages are pro-inflammatory, while M2 macrophages are involved in the resolution of inflammation and tissue repair. The regulation of macrophage polarization is a key therapeutic strategy for inflammatory diseases. nih.gov
Neuroprotective Potential and Associated Mechanisms
Isoquinoline (B145761) alkaloids, the class of compounds to which isocorydine belongs, have garnered attention for their potential neuroprotective effects. mdpi.comnih.gov These compounds are being investigated for their therapeutic potential in neurodegenerative diseases. mdpi.comnih.govnih.gov
The neuroprotective mechanisms of isoquinoline alkaloids are multifaceted and include:
Anti-inflammatory effects: By suppressing neuroinflammation, which is a common feature of many neurodegenerative diseases, these compounds can protect neurons from damage. mdpi.com
Antioxidant activity: They can combat oxidative stress, a key contributor to neuronal cell death, by enhancing the levels of antioxidant enzymes. mdpi.com
Regulation of ion channels: Some isoquinoline alkaloids can modulate calcium and potassium channels, thereby preventing excitotoxicity. mdpi.com
Inhibition of apoptosis: They can interfere with the programmed cell death pathways that lead to neuronal loss. nih.gov
While the specific neuroprotective mechanisms of isocorydine are still under investigation, its established anti-inflammatory and antioxidant properties suggest it may hold promise in this area. nih.gov
Other Reported Biological Activities in Preclinical Studies
Antiarrhythmic Activity
Isocorydine has been reported to possess antiarrhythmic properties. nih.gov In preclinical studies using isolated canine Purkinje fibers, isocorydine was observed to reduce the action potential duration and increase the effective refractory period at a concentration of 30 µM. caymanchem.com These electrophysiological effects suggest a potential mechanism for its antiarrhythmic activity.
Antibacterial Activity
Isocorydine has demonstrated notable antibacterial properties against a range of pathogenic bacteria. Research indicates its efficacy against both Gram-positive and Gram-negative bacteria. For instance, studies have shown its inhibitory effects on the growth of various bacterial strains, highlighting its potential as a lead compound for the development of new antibacterial agents. researchgate.netnih.gov
The ethanolic extracts containing isocorydine have shown significant antibacterial activity. The mean zones of inhibition have been recorded against several bacteria, as detailed in the table below. researchgate.net
| Bacteria | Mean Zone of Inhibition (mm) |
| Escherichia coli | 6.00 ± 1.73 to 10.00 ± 1.73 |
| Staphylococcus aureus | 5.00 ± 1.00 to 12.30 ± 1.53 |
| Pseudomonas aeruginosa | 17.00 ± 0.00 to 25.00 ± 2.65 |
| Salmonella typhi | 9.00 ± 1.73 to 16.00 ± 1.73 |
Anti-ulcer Activity
Preclinical studies have suggested that isocorydine possesses anti-ulcer properties. researchgate.netnih.gov While the precise mechanisms are still under investigation, it is believed that its anti-inflammatory and cytoprotective effects may contribute to its gastroprotective activity. Further research is needed to fully elucidate its potential in this area.
Antioxidation Mechanisms
Isocorydine exhibits antioxidant properties, which are attributed to its chemical structure. researchgate.netnih.gov The mechanism of its antioxidant action involves the scavenging of free radicals. Specifically, the oxidation of isocorydine can involve Fremy's radicals, leading to the loss of hydrogen atoms from its structure. mdpi.com The hydrogen atom at the C-8 position is particularly reactive and easily donated. mdpi.com
The antioxidant capacity of isocorydine has been quantified using various assays. For example, its IC50 value for DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging capacity was determined to be 229.85 ± 7.51 µM. researchgate.net Additionally, its ferric ion reducing antioxidant power was found to be 0.79 ± 0.04 µM. researchgate.net These findings underscore the potential of isocorydine to mitigate oxidative stress. researchgate.net
Antimalarial/Antiplasmodial Activity
Isocorydine has been identified as having antiplasmodial activity, indicating its potential as a basis for new antimalarial drugs. researchgate.netnih.gov The compound has shown inhibitory effects against the malaria parasite, Plasmodium falciparum. researchgate.netmdpi.com
Research into the antiplasmodial activity of various compounds has shown promise. For instance, certain Hsp90 inhibitors have demonstrated strong antiplasmodial activity in growth inhibition assays against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. researchgate.net While direct data on isocorydine's IC50 against specific P. falciparum strains from the provided search results is limited, the general antiplasmodial properties of aporphine alkaloids are recognized. researchgate.netnih.gov Further investigations are required to determine the specific efficacy and mechanism of action of isocorydine against different malarial parasite strains.
Molecular Targets and Cellular Pathways of Isocorydine Hydrochloride Action
Interaction with Specific Proteins Involved in Cell Division and Survival
Isocorydine's impact on cell division and survival is mediated through its interaction with a host of regulatory proteins. In hepatocellular carcinoma (HCC), derivatives of isocorydine (B1672225) have been shown to inhibit cell proliferation by inducing G2/M phase cell cycle arrest and promoting apoptosis nih.gov. This is achieved by altering the expression and activity of key cell cycle-related proteins. Furthermore, isocorydine has been found to disrupt the energy metabolism in oral squamous carcinoma cells, which is a critical factor for cell survival, ultimately leading to apoptosis mdpi.com. Its ability to target and inhibit cancer stem cells (CSCs) or the cellular side population (SP), which are crucial for tumor survival and recurrence, further highlights its specific interactions with proteins governing cell viability nih.govgavinpublishers.com.
Modulation of Cell Cycle Regulatory Proteins (e.g., Cyclin B1, p-CDK1, Cdc25C, Chk1, Chk2, GADD45A, p21)
Isocorydine and its derivatives directly influence the cell cycle machinery. In HCC cells, a derivative of isocorydine (d-ICD) was found to induce G2/M arrest through the GADD45A and p21 pathways nih.gov. Treatment with d-ICD led to the inhibition of p-Cyclin B1, CDC2 (also known as CDK1), and E2F1, while increasing levels of Cyclin B1 and phosphorylated CDC2 nih.gov. The upregulation of p21, a potent cell cycle inhibitor, was shown to be dependent on GADD45A nih.gov. In oral squamous carcinoma cells, isocorydine treatment caused an arrest in the G0/G1 phase of the cell cycle mdpi.com. The checkpoint kinases Chk1 and Chk2 are crucial for cell cycle arrest in response to DNA damage, often by regulating Cdc25 phosphatases, which in turn activate CDK-cyclin complexes. While direct modulation of Chk1 and Chk2 by isocorydine is not explicitly detailed, its impact on downstream effectors like p21 and CDC2 indicates an interference with these critical checkpoint pathways nih.govtechscience.com.
Table 1: Effect of Isocorydine and its Derivatives on Cell Cycle Regulatory Proteins
| Protein/Gene | Effect of Isocorydine/d-ICD | Cellular Consequence | Cell Line | Reference |
| p21 | Upregulation | G2/M Arrest | HCC | nih.gov |
| GADD45A | Upregulation | G2/M Arrest | HCC | nih.gov |
| Cyclin B1 | Upregulation | G2/M Arrest | HCC | nih.gov |
| p-Cyclin B1 | Inhibition | G2/M Arrest | HCC | nih.gov |
| CDC2 (CDK1) | Inhibition | G2/M Arrest | HCC | nih.gov |
| p-CDC2 | Upregulation | G2/M Arrest | HCC | nih.gov |
| E2F1 | Inhibition | G2/M Arrest, Migration Suppression | HCC | nih.govmdpi.com |
Influence on Apoptotic Pathways
Isocorydine actively promotes apoptosis, or programmed cell death, in cancer cells through multiple mechanisms. A primary pathway involves the upregulation of the tumor suppressor gene Programmed Cell Death 4 (PDCD4) mdpi.comgavinpublishers.com. In hepatocellular carcinoma, isocorydine was found to preferentially induce apoptosis in drug-resistant side population cells, an effect linked to a marked elevation of PDCD4 expression gavinpublishers.com. Additionally, isocorydine can trigger the mitochondrial apoptotic pathway. In oral squamous carcinoma cells, it disrupts mitochondrial function, leading to an increased rate of apoptosis, with a notable rise in the expression of Caspase 3 mdpi.com. Studies on derivatives like 8-amino-isocorydine (8-NICD) have also confirmed the induction of apoptosis in gastric carcinoma cells nih.gov.
Effects on Drug Resistance Mechanisms (e.g., ABCG2, ABCB1, PDCD4)
A significant aspect of isocorydine's activity is its ability to counteract multidrug resistance (MDR) in cancer cells. MDR is often driven by the overexpression of ATP-binding cassette (ABC) transporters like ABCG2 and ABCB1, which efflux chemotherapeutic drugs from the cell nih.govmedchemexpress.com. Isocorydine targets the drug-resistant side population (SP) in HCC, which is characterized by high levels of ABCG2 gavinpublishers.com. Treatment with isocorydine reduces the percentage of these SP cells and decreases the expression of ABCG2, thereby sensitizing the cancer cells to conventional chemotherapy agents like doxorubicin (B1662922) gavinpublishers.comnih.gov. This effect is also linked to the upregulation of the tumor suppressor PDCD4, which is typically expressed at low levels in drug-resistant cells gavinpublishers.com. Furthermore, a derivative of isocorydine (d-ICD) was shown to inhibit the expression of Insulin-like growth factor 2 mRNA-binding protein 3 (IGF2BP3), which in turn leads to the downregulation of ABCB1 and ABCG2, further contributing to the reversal of drug resistance nih.govnih.gov.
Table 2: Modulation of Drug Resistance Mechanisms by Isocorydine/d-ICD
| Target Protein/Gene | Effect of Isocorydine/d-ICD | Cellular Consequence | Cell Line | Reference |
| ABCG2 | Downregulation | Increased drug sensitivity | HCC | gavinpublishers.comnih.gov |
| ABCB1 | Downregulation (via IGF2BP3) | Increased drug sensitivity | HCC | nih.gov |
| PDCD4 | Upregulation | Promotion of apoptosis in resistant cells | HCC | mdpi.comgavinpublishers.com |
| IGF2BP3 | Downregulation | Decreased expression of ABCG2/ABCB1 | HCC | nih.govnih.gov |
Impact on Epithelial-Mesenchymal Transition (EMT) via STAT3 Signaling
Epithelial-Mesenchymal Transition (EMT) is a cellular program that enhances cancer cell invasion, metastasis, and drug resistance. While Signal Transducer and Activator of Transcription 3 (STAT3) is a known regulator of EMT, studies on isocorydine have highlighted a different pathway nih.govnih.gov. Research shows that isocorydine can suppress doxorubicin-induced EMT in hepatocellular carcinoma cells nih.govmedchemexpress.com. This was evidenced by the reversal of changes in EMT marker expression, such as the upregulation of E-cadherin (an epithelial marker) and the downregulation of Vimentin, β-catenin, and Snail (mesenchymal markers) nih.gov. However, microarray data revealed that this effect was associated with a substantial decrease in ERK signaling, not STAT3 signaling. Knockdown of p-ERK mimicked the effects of isocorydine, confirming the involvement of the ERK pathway in this process nih.govresearchgate.net.
Specific Protein and Gene Expression Modulation (e.g., C-Myc, β-Catenin, CyclinD1, Ki67, IGF2BP3, ITGA1)
Isocorydine and its derivatives have been shown to modulate the expression of several key proteins and genes involved in cancer progression.
C-Myc, β-Catenin, CyclinD1, and Ki67 : In studies on hepatocellular carcinoma, isocorydine derivatives significantly downregulated the expression of these four key proteins. The reduction of the oncoprotein C-Myc, the signaling molecule β-Catenin, the cell cycle regulator CyclinD1, and the proliferation marker Ki67 points to a broad-spectrum inhibition of tumor growth pathways nih.govgoogle.com.
IGF2BP3 : A derivative of isocorydine (d-ICD) was found to inhibit the expression of Insulin-like growth factor 2 mRNA-binding protein 3 (IGF2BP3) in a time-dependent manner nih.govnih.govfrontiersin.org. Downregulation of IGF2BP3 is significant as it is linked to reduced chemoresistance and inhibition of cancer stem cell properties nih.gov.
ITGA1 : Derivate isocorydine (d-ICD) was also shown to suppress the migration and invasion of HCC cells by downregulating the expression of Integrin Subunit Alpha 1 (ITGA1) mdpi.comnih.gov. This effect was found to be mediated through the inhibition of the transcription factor E2F1, which directly upregulates ITGA1 mdpi.com.
Table 3: Specific Protein and Gene Modulation by Isocorydine Derivatives
| Protein/Gene | Effect of Isocorydine Derivative | Functional Impact | Cell Line | Reference |
| C-Myc | Downregulation | Inhibition of cell proliferation | HepG2 | nih.gov |
| β-Catenin | Downregulation | Inhibition of Wnt signaling/EMT | HepG2 | nih.govnih.gov |
| CyclinD1 | Downregulation | Inhibition of cell cycle progression | HepG2 | nih.gov |
| Ki67 | Downregulation | Inhibition of cell proliferation | HepG2 | nih.gov |
| IGF2BP3 | Downregulation | Reversal of drug resistance | HCC | nih.govnih.gov |
| ITGA1 | Downregulation | Suppression of migration and invasion | HCC | mdpi.comnih.gov |
Investigation of Interactions with Biogenic Metals (e.g., Iron, Copper)
Isocorydine has been shown to interact with physiologically important transition metals like iron and copper. In in-vitro spectrophotometric studies, isocorydine demonstrated significant activity in both chelating and reducing these metal ions. It was particularly effective at reducing ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) under acidic conditions. It also showed potent chelation of ferrous ions, especially when present in a tenfold excess. These interactions are significant because the dysregulation of biogenic metals is implicated in various diseases, and the ability to chelate or reduce them can have profound biological consequences, such as influencing the formation of reactive oxygen species.
Potential as a Eukaryote Protein Kinase Inhibitor
Isocorydine (hydrochloride) has emerged as a compound of interest for its interaction with and modulation of eukaryote protein kinase signaling pathways. While direct enzymatic inhibition data against a broad panel of kinases is not extensively detailed in public literature, research findings strongly indicate that Isocorydine influences the activity of several key protein kinases and associated proteins, particularly within pathways critical to cell cycle regulation and proliferation.
Detailed Research Findings
Research into the mechanisms of action of Isocorydine has primarily focused on its effects in cancer cell lines, where it has been shown to interfere with crucial signaling cascades that are often dysregulated in malignancy.
One of the key areas of investigation has been its impact on the cell cycle of hepatocellular carcinoma (HCC) cells. Studies have demonstrated that Isocorydine induces a G2/M phase cell cycle arrest. nih.govnih.gov This effect is not due to a single molecular interaction but rather a concerted modulation of several key regulatory proteins within the G2/M checkpoint.
Specifically, treatment with Isocorydine has been observed to lead to an increased expression of cyclin B1 . nih.govnih.gov Simultaneously, it promotes the inhibitory phosphorylation of Cyclin-Dependent Kinase 1 (CDK1) at the Tyr-15 residue. nih.gov The combination of these events results in an accumulation of the inactive CDK1/cyclin B1 complex, which is essential for the transition from the G2 to the M phase of the cell cycle. nih.gov
Further investigation into the upstream regulators of the CDK1/cyclin B1 complex has revealed that Isocorydine affects the Cell division cycle 25C (Cdc25C) phosphatase. nih.govnih.gov Cdc25C is responsible for dephosphorylating and thereby activating CDK1. Research indicates that Isocorydine treatment leads to a decrease in the total protein level of Cdc25C and an increase in its inhibitory phosphorylation, thus preventing the activation of CDK1. nih.gov
The activity of Cdc25C is, in turn, regulated by checkpoint kinases. In this context, Isocorydine treatment has been shown to increase the phosphorylation and activation of Checkpoint Kinase 1 (Chk1) at Ser317, Ser345, and Ser296, and Checkpoint Kinase 2 (Chk2) at Thr68 in Huh7 cells. nih.gov The induced G2/M arrest was found to be disruptable by siRNA targeting Chk1, but not Chk2, highlighting the critical role of Chk1 in mediating Isocorydine's effects on the cell cycle. nih.govnih.gov
In addition to its effects on cell cycle kinases, Isocorydine has been identified as an inhibitor of the Extracellular signal-regulated kinase (ERK) signaling pathway in hepatocellular carcinoma. nih.govnih.govresearchgate.net Microarray data analysis revealed a significant decrease in ERK signaling following Isocorydine treatment. nih.govnih.gov This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its inhibition contributes to the anti-cancer effects of Isocorydine. imrpress.com
The following table summarizes the observed effects of Isocorydine on key molecular targets within eukaryote protein kinase pathways based on cellular studies.
| Molecular Target | Cell Line(s) | Observed Effect of Isocorydine Treatment | Reference(s) |
| Cyclin-Dependent Kinase 1 (p-CDK1 Tyr15) | Huh7, PLC/PFR/5 | Increased expression | nih.gov |
| Cyclin B1 | Huh7, PLC/PFR/5 | Increased expression | nih.govnih.gov |
| Cell division cycle 25C (Cdc25C) | Huh7, PLC/PFR/5 | Decreased total protein levels and increased inhibitory phosphorylation | nih.gov |
| Checkpoint Kinase 1 (p-Chk1 Ser345) | Huh7, PLC/PFR/5 | Increased phosphorylation | nih.gov |
| Checkpoint Kinase 2 (p-Chk2 Thr68) | Huh7, PLC/PFR/5 | Increased phosphorylation | nih.gov |
| ERK Signaling Pathway | Hepatocellular Carcinoma Cells | Substantially decreased signaling | nih.govnih.govresearchgate.net |
Structure Activity Relationship Sar Studies of Isocorydine Hydrochloride Derivatives
Impact of Structural Modifications on Biological Activity
The therapeutic efficacy of isocorydine (B1672225) is intrinsically linked to its chemical architecture. Modifications to its core structure have been shown to significantly alter its biological profile, particularly its anticancer properties.
Key research has demonstrated that chemical alterations to isocorydine can enhance its activity, allowing for potentially lower effective dosages. mdpi.com The primary focus of these modifications has been the D ring of the aporphine (B1220529) skeleton, leading to the synthesis of a variety of derivatives with improved biological functions. mdpi.com
One notable modification involves the introduction of different substituents at the C-8 position. Studies have revealed that the nature of the substituent at this position plays a crucial role in the compound's anticancer activity. For instance, derivatives with a strong electron-donating group, such as an amino group (-NH2), at the C-8 position exhibit enhanced in vitro anticancer activity compared to those with electron-withdrawing groups like a nitro group (-NO2) or weakly electron-donating groups like chlorine (-Cl).
Furthermore, the creation of a p-benzoquinone fragment in the D ring of isocorydine has been shown to be advantageous. This modification expands the conjugated system of the molecule, which is believed to enhance its ability to intercalate with DNA, thereby inhibiting cancer cell replication.
A prodrug approach has also been investigated to improve the stability and efficacy of certain derivatives. For example, 8-acetamino-isocorydine was synthesized as a more stable prodrug of the potent but unstable 8-amino-isocorydine. This prodrug demonstrated a significant inhibitory effect on certain tumors.
The following interactive table summarizes the in vitro anticancer activity of selected isocorydine derivatives against various cancer cell lines, highlighting the impact of structural modifications.
| Compound | Modification | A549 IC50 (µM) | SGC7901 IC50 (µM) | HepG2 IC50 (µM) |
| Isocorydine (1) | Parent Compound | >400 | >400 | >400 |
| 8-Amino-isocorydine (8) | -NH2 at C-8 | 56.18 | 7.53 | 14.80 |
| 6a,7-dihydrogen-isocorydione (10) | Modified D-ring, loss of C-6a chirality | 20.42 | 8.59 | 14.03 |
| Isocorydione (B1251626) (2) | p-benzoquinone in D-ring | 186.97 | 197.73 | 212.46 |
Data sourced from Molecules 2014, 19, 12099-12110.
Role of Specific Positions in the Aporphine Skeleton (e.g., C-8 Position, C-6a Chirality)
The specific positions within the aporphine skeleton of isocorydine are not of equal importance when it comes to biological activity. Certain positions have been identified as critical for modulating the compound's effects.
The C-8 position has been a primary focus of structural modification due to its significant influence on anticancer activity. The introduction of various functional groups at this position has led to the development of derivatives with markedly improved potency. As mentioned previously, the electronic properties of the substituent at C-8 are a key determinant of activity, with electron-donating groups generally conferring greater potency. This suggests that the C-8 position is directly involved in the interaction with biological targets.
The C-6a chirality is another crucial structural feature. The natural levorotatory configuration of the C-6a position appears to be essential for maintaining certain biological activities. For instance, a comparison between isocorydione (which possesses the C-6a chirality) and 6a,7-dihydrogen-isocorydione (which lacks it) revealed a significant difference in their anticancer activities, despite their otherwise similar structures. This underscores the importance of the specific three-dimensional arrangement of the molecule for its pharmacological action. The loss of the absolute configuration at C-6a has been identified as a key factor affecting the pharmacological activity of aporphine alkaloids.
Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling
While specific quantitative structure-activity relationship (QSAR) studies exclusively focused on isocorydine derivatives are not extensively reported in the reviewed literature, the principles of QSAR are highly applicable to this class of compounds. QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. researchgate.net
For aporphine alkaloids in general, QSAR studies have been undertaken to understand the structural requirements for various biological activities, including anticancer effects. tandfonline.com These studies typically involve calculating a range of molecular descriptors for each compound, such as electronic, steric, and hydrophobic properties, and then using statistical methods to build a predictive model.
A hypothetical QSAR study on isocorydine derivatives would likely involve:
Data Set: A series of isocorydine analogs with known biological activities (e.g., IC50 values against a specific cancer cell line).
Descriptor Calculation: Calculation of various 2D and 3D molecular descriptors for each analog. These could include parameters describing molecular size, shape, lipophilicity (logP), and electronic properties (e.g., atomic charges, dipole moment).
Model Building: Using statistical techniques like multiple linear regression (MLR) or partial least squares (PLS) to develop an equation that relates the descriptors to the biological activity.
Validation: Rigorous validation of the model to ensure its predictive power.
The development of a robust QSAR model for isocorydine derivatives would be invaluable for the rational design of new, more potent compounds and for predicting the activity of yet-to-be-synthesized molecules, thereby streamlining the drug discovery process.
Molecular Docking Studies with Protein Targets (e.g., EGFR, STAT3, SRC, PIK3CA, HSP90AA1)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the molecular basis of drug action and in drug design.
Recent network pharmacology and molecular docking studies have predicted that the mechanism of action of isocorydine may be linked to its interaction with several key protein targets involved in cancer progression. These targets include:
Epidermal Growth Factor Receptor (EGFR): Docking studies have investigated the interaction of isocorydine and its derivatives with EGFR. These studies aim to elucidate the binding mode and identify the key amino acid residues in the EGFR active site that interact with the isocorydine scaffold. This information is crucial for designing derivatives with enhanced EGFR inhibitory activity. One study specifically mentioned that a docking analysis of isocorydine showed inhibitory activity against EGFR. plos.org
Signal Transducer and Activator of Transcription 3 (STAT3): Isocorydine's potential interaction with STAT3 has been predicted through molecular docking. mdpi.comnih.gov STAT3 is a critical mediator of signaling pathways that promote tumor growth and survival.
Proto-oncogene tyrosine-protein kinase (SRC): SRC is another important target in cancer therapy, and molecular docking has suggested it as a potential binding partner for isocorydine. mdpi.comnih.gov
Phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha (PIK3CA): The PI3K pathway is frequently mutated in cancer. Molecular docking predictions indicate that isocorydine may exert its effects by targeting PIK3CA. mdpi.comnih.gov
Heat Shock Protein HSP 90-alpha (HSP90AA1): HSP90 is a molecular chaperone that is essential for the stability and function of many oncoproteins. Molecular docking studies have identified HSP90AA1 as a potential target of isocorydine. mdpi.comnih.gov
The binding affinities of isocorydine to these targets, as predicted by molecular docking, provide a molecular-level hypothesis for its observed biological activities. For instance, a study on alkaloids from Corydalis conspersa Maxim., including isocorydine, predicted binding to these targets, with the binding energy indicating the strength of the interaction. mdpi.comnih.gov These computational insights are invaluable for guiding further experimental validation and for the rational design of isocorydine derivatives with improved target specificity and potency.
Preclinical Pharmacokinetic and Disposition Studies
Absorption and Elimination Kinetics in Preclinical Models
Preclinical investigations, primarily in rat models, have elucidated the absorption and elimination kinetics of isocorydine (B1672225) and its derivatives. Following intravenous administration, isocorydine's plasma concentration over time is effectively described by a two-compartment model. In contrast, oral administration leads to rapid absorption, though with limited bioavailability.
A structurally modified derivative, 8-acetamino-isocorydine, has demonstrated significantly improved oral bioavailability. nih.govnih.gov Pharmacokinetic studies in rats revealed that this derivative is well-absorbed after oral administration, with an absolute bioavailability of 76.5%. nih.govnih.gov The pharmacokinetic behavior of 8-acetamino-isocorydine was also found to fit a two-compartment model. nih.govnih.gov
Below is a table summarizing the key pharmacokinetic parameters for 8-acetamino-isocorydine in rats following both intravenous and oral administration. nih.govnih.gov
| Parameter | Intravenous Administration | Oral Administration |
| Half-life (t½) | 2.2 hours | 2.0 hours |
| Absolute Bioavailability (F) | - | 76.5% |
This table presents the pharmacokinetic parameters of 8-acetamino-isocorydine in preclinical rat models.
Tissue Distribution Profiles in Preclinical Models
Tissue distribution analyses in preclinical rat models indicate that isocorydine and its derivatives are extensively distributed throughout the body. Following administration, the highest concentrations are typically observed in the lungs, kidneys, and liver. nih.govnih.gov This pattern of distribution suggests that these organs are primary sites for accumulation.
Conversely, the concentration of these compounds in the brain is relatively low, indicating a limited ability to cross the blood-brain barrier. nih.govnih.gov This characteristic is particularly noted for the derivative 8-acetamino-isocorydine. nih.govnih.gov
The table below details the tissue distribution of 8-acetamino-isocorydine in rats at various time points after intravenous administration. researchgate.net
| Tissue | Concentration at 0.25 h (µg/g) | Concentration at 2 h (µg/g) | Concentration at 8 h (µg/g) |
| Heart | 1.83 ± 0.21 | 0.76 ± 0.15 | 0.11 ± 0.03 |
| Liver | 4.12 ± 0.58 | 2.15 ± 0.33 | 0.42 ± 0.09 |
| Spleen | 1.55 ± 0.27 | 0.69 ± 0.12 | 0.10 ± 0.02 |
| Lung | 5.21 ± 0.73 | 2.58 ± 0.41 | 0.51 ± 0.11 |
| Kidney | 4.89 ± 0.62 | 2.33 ± 0.38 | 0.48 ± 0.10 |
| Brain | 0.21 ± 0.05 | 0.09 ± 0.02 | Not Detected |
This table shows the mean concentration (± standard deviation) of 8-acetamino-isocorydine in various tissues of rats at different times post-intravenous administration.
Factors Influencing Bioavailability of Isocorydine (hydrochloride) and its Derivatives
The bioavailability of isocorydine is influenced by several factors, including its interaction with metabolic enzymes and transport proteins. It is understood that some compounds are substrates for both cytochrome P450 (CYP) enzymes, particularly CYP3A4, and the efflux transporter P-glycoprotein (P-gp). nih.govnih.gov This dual interaction can limit oral drug bioavailability as P-gp acts as a counter-transporter in the intestine. nih.gov
To enhance bioavailability, structural modifications of isocorydine have been explored. The synthesis of derivatives, such as 8-amino-isocorydine and its more stable acetylated form, 8-acetamino-isocorydine, represents a strategy to improve pharmacokinetic properties. nih.govnih.gov The rationale for creating these derivatives is often based on prodrug theory, where a more stable compound is designed to be converted into the active form in vivo. nih.gov The significantly higher oral bioavailability of 8-acetamino-isocorydine (76.5%) compared to the parent compound suggests that such modifications can successfully overcome barriers to absorption and first-pass metabolism. nih.govnih.gov
Stability of Isocorydine (hydrochloride) Derivatives in Aqueous Solutions
The stability of isocorydine derivatives in aqueous solutions is a critical factor for their development. Some derivatives, such as 8-amino-isocorydine, have been found to be unstable in aqueous solutions at room temperature. nih.govnih.gov Studies have shown that 8-amino-isocorydine can degrade over time, with one report indicating that 60% of the compound degraded after 48 hours at room temperature. nih.gov This instability is attributed to the p-aminophenol segment within its structure, which is susceptible to oxidation in the presence of hydrogen ions. nih.gov
To address this stability issue, the synthesis of more stable derivatives has been pursued. nih.gov For example, 8-acetamino-isocorydine was developed by acetylating 8-amino-isocorydine. nih.govnih.gov This modification protects the reactive p-aminophenol group, enhancing the compound's stability. nih.gov The stability of 8-acetamino-isocorydine has been confirmed under various conditions, including storage at room temperature for 4 hours, after three freeze-thaw cycles, and long-term storage at -20°C for 40 days, showing negligible degradation. nih.gov
Advanced Research Methodologies Applied to Isocorydine Hydrochloride
Microarray Analysis for Gene Expression Profiling
Microarray analysis is a powerful high-throughput technology that allows for the simultaneous measurement of the expression levels of thousands of genes. This technique provides a global view of the cellular response to a compound like Isocorydine (B1672225), identifying which genes are up- or down-regulated and thus which biological pathways are affected. While comprehensive microarray studies specifically detailing the global gene expression changes induced by Isocorydine are not extensively published, research has pointed to its influence on the expression of specific genes.
One notable finding is the upregulation of Vitamin D Receptor (VDR) mRNA expression by Isocorydine. nih.gov This was identified in a study investigating the anti-sepsis effects of the compound, where quantitative real-time PCR (qPCR) was used to measure the change in Vdr gene expression. nih.gov Although not a microarray study, this result highlights a specific molecular target and suggests that a broader, genome-wide analysis could reveal a more extensive network of genes regulated by Isocorydine.
A typical microarray experiment to profile gene expression changes in response to Isocorydine would involve treating a relevant cell line (e.g., a cancer cell line or an immune cell line) with the compound and a control group with a vehicle. RNA would then be extracted from both groups, converted to labeled cDNA, and hybridized to a microarray chip containing thousands of gene-specific probes. The differential hybridization signals would then be analyzed to identify statistically significant changes in gene expression. This approach could uncover novel pathways and mechanisms underlying the observed pharmacological effects of Isocorydine.
Table 1: Example of Specific Gene Expression Change Induced by Isocorydine
| Gene | Method of Detection | Observed Change | Biological Context |
| Vdr (Vitamin D Receptor) | qPCR | Upregulation | Anti-inflammatory and anti-sepsis effects |
Proteomics and Metabolomics Approaches in Mechanistic Studies
Proteomics and metabolomics are large-scale studies of proteins and small-molecule metabolites, respectively, within a biological system. These "omics" technologies provide a functional snapshot of cellular activity and are invaluable for understanding the mechanistic details of a compound's action.
Proteomics: Proteomic analyses can identify the proteins that interact with Isocorydine, as well as changes in the abundance and post-translational modifications of proteins in response to treatment. One study on the anticancer effects of Isocorydine in hepatocellular carcinoma identified Programmed Cell Death 4 (PDCD4), a tumor suppressor, as a key protein involved in its mechanism. nih.gov The expression of PDCD4 was found to be elevated in cells treated with Isocorydine, suggesting its role in the compound's apoptosis-inducing effects. nih.gov A comprehensive proteomics study, for instance using mass spectrometry-based approaches, could further map the protein-protein interaction networks affected by Isocorydine, revealing a broader landscape of its cellular targets and signaling pathways.
Metabolomics: Metabolomics provides a detailed profile of the metabolic changes occurring in a system. A study utilizing ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) investigated the hepatic metabolism of Isocorydine in rats. researchgate.net This metabolomic approach identified numerous metabolites, revealing that the primary metabolic pathways include methoxylation, hydroxylation, glucuronidation, methylation, and demethylation. researchgate.net This detailed metabolic map is crucial for understanding the pharmacokinetics and potential drug-drug interactions of Isocorydine.
Table 2: Identified Metabolites of Isocorydine from a Metabolomics Study
| Sample Source | Total Components Detected | Prototype Compounds | Metabolites |
| Hepatic Portal Vein Serum | 69 | 3 | 66 |
| Liver Homogenate | 71 | 7 | 64 |
| Bile | 43 | 2 | 41 |
Computational Chemistry and In Silico Modeling for Drug Discovery
Computational chemistry and in silico modeling have become indispensable tools in modern drug discovery, enabling the prediction of molecular interactions, the screening of virtual compound libraries, and the design of novel drug candidates with improved properties.
In the context of Isocorydine, molecular docking simulations have been employed to investigate its potential as an inhibitor of certain enzymes. One study performed molecular docking of Isocorydine against α-glucosidase and a human gut enzyme, suggesting a strong binding affinity. researchgate.net Such studies provide atomic-level insights into the binding mode and interactions of Isocorydine with its protein targets, which can guide the rational design of more potent and selective derivatives.
The development of Isocorydine derivatives with enhanced anticancer activity further highlights the application of computational approaches in drug discovery. mdpi.comnih.gov While the initial discovery of these derivatives may have been based on traditional medicinal chemistry, in silico methods such as virtual screening and molecular dynamics simulations can be used to predict the activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of a large number of virtual derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing. mdpi.comcsmres.co.uk This integration of computational and experimental approaches can significantly accelerate the drug discovery and development process.
Table 3: Example of In Silico Modeling Application for Isocorydine
| In Silico Method | Protein Target(s) | Finding | Implication for Drug Discovery |
| Molecular Docking | α-glucosidase, human gut enzyme | Strong binding affinity predicted | Suggests potential as an inhibitor for these enzymes, guiding further experimental validation. |
Future Research Directions and Therapeutic Lead Compound Development
Optimizing Isocorydine (B1672225) (hydrochloride) Derivatives for Improved Activity and Pharmacological Properties
While isocorydine has demonstrated notable biological effects, its inherent antitumor activity is considered intermediate, often requiring high concentrations to be effective. medchemexpress.comnih.gov This has spurred research into the chemical modification of the isocorydine scaffold to generate derivatives with enhanced potency and more favorable pharmacological profiles.
One key strategy has been the modification at the C-8 position of the isocorydine structure. rsc.orgnih.gov This has led to the synthesis of several derivatives with significantly improved biological activity. rsc.orgnih.gov For instance, the introduction of an amino group at the C-8 position to create 8-amino-isocorydine (also referred to as NICD) has been a promising avenue of investigation. nih.govnih.gov Further modifications of this amino group have yielded a new series of derivatives with potent anti-proliferative activities against various cancer cell lines. nih.gov
In a notable study, ten isocorydine derivatives were synthesized and evaluated for their anticancer activities. medchemexpress.comrsc.orgnih.govnih.govfrontiersin.org Among these, 8-Amino-isocorydine and 6a,7-dihydrogen-isocorydione demonstrated significant inhibitory effects on human lung (A549), gastric (SGC7901), and liver (HepG2) cancer cell lines in vitro. medchemexpress.comrsc.orgnih.govnih.govfrontiersin.org Another derivative, 8-acetamino-isocorydine, which acts as a prodrug of the less stable 8-amino-isocorydine, showed good inhibitory effects on murine hepatoma H22-induced tumors. rsc.orgnih.govfrontiersin.org These findings underscore the potential of structural modifications at the C-8 position to enhance the therapeutic efficacy of isocorydine. rsc.orgnih.govfrontiersin.org
Another approach to optimizing isocorydine involves targeting its p-benzoquinonyl structure. Isocorydione (B1251626), a derivative with this structural feature, has shown the ability to inhibit tumor growth in murine sarcoma S180-bearing mice. medchemexpress.comrsc.orgnih.govfrontiersin.org Further modifications of isocorydione have led to compounds with even better anticancer activities against liver, lung, and gastric cancer cell lines. medchemexpress.com
Table 1: Anticancer Activities of Key Isocorydine Derivatives
| Compound | Target Cell Line | IC50 (μM) |
|---|---|---|
| 8-Amino-isocorydine | HepG2 (Liver) | 56.18 |
| A549 (Lung) | 7.53 | |
| SGC7901 (Gastric) | 14.80 | |
| 6a,7-dihydrogen-isocorydione | HepG2 (Liver) | 20.42 |
| A549 (Lung) | 8.59 | |
| SGC7901 (Gastric) | 14.03 | |
| Isocorydione | HepG2 (Liver) | 186.97 |
| A549 (Lung) | 197.73 | |
| SGC7901 (Gastric) | 212.46 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The synthesis and evaluation of these derivatives not only highlight the tractability of the isocorydine scaffold for chemical modification but also provide valuable structure-activity relationship data to guide the design of future lead compounds with superior anticancer properties.
Exploration of Isocorydine (hydrochloride) as a Research Tool for Disease Mechanisms
The specific mechanisms of action of isocorydine make it a valuable research tool for elucidating complex disease pathways, particularly in cancer biology. nih.gov Its ability to selectively target certain cellular populations and processes allows for the investigation of fundamental aspects of tumorigenesis and drug resistance.
Isocorydine has been shown to target the drug-resistant side population of cancer cells, which are often enriched with cancer stem cells. medchemexpress.com This makes it a useful probe to study the biology of these cells and to identify vulnerabilities that can be exploited for therapeutic purposes. For instance, research has demonstrated that isocorydine can reduce the percentage of CD133+ and EpCAM-expressing cells, which are markers associated with cancer stem cells in hepatocellular carcinoma. rsc.org
Furthermore, isocorydine's involvement in specific signaling pathways provides a means to dissect their roles in disease. It has been found to induce G2/M cell cycle arrest and apoptosis in hepatocellular carcinoma cells. medchemexpress.comnih.gov By studying the downstream effects of isocorydine on these processes, researchers can gain a better understanding of the molecular machinery that governs cell cycle progression and programmed cell death in cancer.
The compound's ability to induce apoptosis through the upregulation of Programmed Cell Death 4 (PDCD4) further exemplifies its utility as a research tool. medchemexpress.comnih.gov This allows for the investigation of the PDCD4-related apoptotic pathway and its significance in cancer cell survival and death.
In the context of oral squamous cell carcinoma (OSCC), isocorydine has been shown to disrupt the energy metabolism and filamentous actin structures of cancer cells. mdpi.com This provides a valuable tool to explore the interplay between cellular metabolism, cytoskeletal dynamics, and cancer cell proliferation and invasion. By examining the changes in reactive oxygen species, mitochondrial membrane potential, ATP levels, and mitochondrial respiratory chain complexes induced by isocorydine, researchers can unravel the metabolic vulnerabilities of OSCC. mdpi.com
Integration of Multi-omics Data for Comprehensive Understanding of Action
A comprehensive understanding of the multifaceted mechanism of action of isocorydine (hydrochloride) can be significantly advanced through the integration of multi-omics data. This approach, which combines data from genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to isocorydine treatment.
Currently, studies on isocorydine's mechanism have often focused on specific pathways or molecular targets. For instance, research on its anti-sepsis effects has involved the analysis of mRNA expression and protein levels of key molecules in the TLR4 signaling pathway, representing a targeted transcriptomic and proteomic approach. nih.gov This study revealed that isocorydine upregulates the expression of the Vitamin D receptor (VDR) mRNA and protein, leading to the inhibition of NF-κB signaling. nih.gov
While these targeted studies are valuable, a broader, unbiased multi-omics approach could uncover novel mechanisms and biomarkers associated with isocorydine's activity. For example, transcriptomic analysis could identify all genes whose expression is altered by isocorydine, while proteomics would reveal changes in the protein landscape. Metabolomics could then provide insights into the downstream effects on cellular metabolism.
By integrating these different layers of biological information, researchers can construct comprehensive models of isocorydine's action. This could help to:
Identify the full spectrum of pathways modulated by isocorydine.
Discover novel drug targets.
Identify biomarkers that predict patient response to isocorydine-based therapies.
Understand the mechanisms of resistance to isocorydine.
The application of multi-omics strategies is becoming increasingly important in drug discovery and development, and its application to natural products like isocorydine holds immense promise for a more complete understanding of their therapeutic potential.
Development of Novel Therapeutic Strategies Based on Isocorydine (hydrochloride) Scaffolds
The unique biological activities of isocorydine and its derivatives provide a strong foundation for the development of novel therapeutic strategies, particularly in the realm of cancer treatment. These strategies encompass not only the use of isocorydine-based compounds as standalone agents but also their application in combination with existing therapies to enhance efficacy and overcome resistance.
One of the most promising avenues is the development of therapies that specifically target cancer stem cells (CSCs). Isocorydine has demonstrated the ability to target the drug-resistant side population of hepatocellular carcinoma cells, which are enriched in CSCs. medchemexpress.comrsc.org This suggests that isocorydine-based scaffolds could be developed into agents that selectively eliminate CSCs, thereby addressing a key driver of tumor recurrence and metastasis. A derivative of isocorydine, d-ICD, has been shown to inhibit the growth of the CD133+ subpopulation of hepatocellular carcinoma cells and increase their sensitivity to sorafenib.
Combination therapy represents another critical area of development. The synergistic effects observed when isocorydine is combined with conventional chemotherapeutic drugs highlight its potential to improve treatment outcomes. For instance, isocorydine has been shown to enhance the anticancer effects of doxorubicin (B1662922) in hepatocellular carcinoma. This combination has the potential to eradicate hepatocellular carcinoma cells more effectively than either drug alone.
Furthermore, the development of isocorydine derivatives with improved pharmacological properties, as discussed in section 10.1, is integral to creating novel therapeutic strategies. By optimizing the isocorydine scaffold, it is possible to generate compounds with enhanced potency, selectivity, and pharmacokinetic profiles, making them more suitable for clinical development. The aporphine (B1220529) alkaloid class, to which isocorydine belongs, is known for a wide range of biological activities, including dopaminergic, anti-platelet, anti-oxidative, and cytotoxic effects, offering a rich chemical space for the development of new drugs. rsc.org
The versatility of the aporphine scaffold, which can be modified at various positions, allows for the rational design of new compounds with tailored therapeutic properties. nih.gov This opens the door to developing a new generation of anticancer agents based on the isocorydine framework.
Investigation of Mechanisms for Overcoming Drug Resistance in Preclinical Settings
A significant challenge in cancer therapy is the development of drug resistance. Isocorydine and its derivatives have shown promise in overcoming this obstacle, and future preclinical research will be crucial to fully elucidate the underlying mechanisms and translate these findings into effective clinical strategies.
One of the key mechanisms by which isocorydine may combat drug resistance is by targeting cancer stem cells (CSCs). As mentioned previously, CSCs are inherently resistant to many conventional chemotherapies. medchemexpress.com By selectively targeting and reducing the population of these cells, isocorydine could help to prevent tumor relapse and overcome resistance to other anticancer drugs. medchemexpress.comrsc.org
Another important mechanism involves the modulation of specific signaling pathways associated with drug resistance. For example, a derivative of isocorydine, d-ICD, has been found to inhibit the expression of insulin-like growth factor 2 mRNA-binding protein 3 (IGF2BP3) in hepatocellular carcinoma. High levels of IGF2BP3 are associated with chemoresistance, and by downregulating its expression, d-ICD can render cancer cells more sensitive to conventional drugs like sorafenib.
Furthermore, isocorydine has been shown to suppress the epithelial-mesenchymal transition (EMT) induced by doxorubicin in hepatocellular carcinoma. EMT is a process by which cancer cells acquire migratory and invasive properties and is also linked to drug resistance. By inhibiting EMT, isocorydine can help to maintain a more drug-sensitive phenotype in cancer cells.
Preclinical studies investigating these mechanisms in various cancer models will be essential. These studies should aim to:
Identify the specific molecular targets of isocorydine and its derivatives in resistant cancer cells.
Elucidate the signaling pathways that are modulated by these compounds to overcome resistance.
Evaluate the efficacy of isocorydine-based therapies in combination with a range of standard-of-care anticancer drugs in resistant preclinical models.
Identify biomarkers that can predict which tumors are most likely to respond to isocorydine-based resistance-reversing strategies.
By gaining a deeper understanding of how isocorydine and its derivatives circumvent drug resistance, researchers can develop more effective and durable cancer therapies.
Q & A
Q. How can Isocorydine hydrochloride be identified and characterized in plant extracts or synthetic preparations?
Isocorydine hydrochloride can be identified using spectroscopic methods (e.g., NMR, IR) and chromatographic techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS). For HPLC analysis, a C18 column with a mobile phase of acetonitrile:water (adjusted with 0.1% formic acid) is commonly employed. The compound’s identity is confirmed by comparing retention times and spectral data to certified reference standards (≥95% purity, CAS 13552-72-2) .
Q. What plant sources are known to contain Isocorydine hydrochloride, and how is it isolated?
Isocorydine hydrochloride is a tetrahydroisoquinoline alkaloid primarily isolated from species in the Papaveraceae, Menispermaceae, and Annonaceae families. Extraction typically involves maceration of plant material (e.g., roots, aerial parts) in methanol or ethanol, followed by acid-base partitioning and column chromatography (e.g., silica gel, Sephadex) for purification. Purity is validated via HPLC .
Q. What analytical methods are recommended for assessing the purity of Isocorydine hydrochloride in research settings?
Purity is quantified using HPLC with UV detection (e.g., 280 nm). A validated method includes a C18 column, isocratic elution with acetonitrile:water (35:65, v/v), and comparison to a reference standard. Assays should achieve ≥95% purity, as per pharmacopeial guidelines for analytical standards .
Advanced Research Questions
Q. What mechanisms underlie Isocorydine hydrochloride’s anticancer effects, particularly in hepatocellular carcinoma (HCC)?
Isocorydine hydrochloride induces G2/M cell cycle arrest and apoptosis in HCC cells by modulating key proteins:
- Upregulation : Cyclin B1, phosphorylated CDK1 (p-CDK1).
- Downregulation : Cdc25C phosphatase.
- Reduction in tumorigenicity : Decreased CD133+ cancer stem cells in PLC/PRF/5 and SMMC-7721 cell lines. These effects are dose-dependent (e.g., 10–50 μM) and validated via flow cytometry, Western blot, and xenograft models .
Q. How should experimental designs be optimized to study Isocorydine hydrochloride’s kinase inhibition activity?
- Kinase assays : Use recombinant eukaryotic protein kinases (e.g., serine/threonine kinases) in vitro with ATP-concentration-dependent inhibition studies.
- Controls : Include positive controls (e.g., staurosporine) and vehicle controls (DMSO ≤0.1%).
- Cell-based validation : Pair in vitro kinase data with functional assays (e.g., proliferation inhibition in Huh7 cells) to confirm physiological relevance .
Q. How can researchers address contradictions in reported data on Isocorydine’s bioactivity across studies?
Discrepancies may arise from variations in:
- Cell lines : Differential expression of target kinases or transporters (e.g., Huh7 vs. SMMC-7721).
- Concentration ranges : Suboptimal dosing (e.g., <10 μM may fail to induce apoptosis).
- Purity of compounds : Impurities in non-certified standards (e.g., <95% purity) can skew results. Mitigation strategies include cross-validation using orthogonal methods (e.g., CRISPR knockdown of target kinases) and sourcing USP-certified reference materials .
Q. What in vivo models are suitable for evaluating Isocorydine hydrochloride’s pharmacokinetics and toxicity?
- Pharmacokinetics : Use Sprague-Dawley rats or BALB/c nude mice for bioavailability studies (oral vs. intraperitoneal administration). Monitor plasma levels via LC-MS.
- Toxicity : Conduct acute toxicity assays (OECD Guideline 423) with histopathological evaluation of liver/kidney tissues.
- Efficacy : Subcutaneous xenograft models of HCC (e.g., SMMC-7721 cells) to assess tumor growth inhibition .
Q. How can researchers investigate synergistic effects of Isocorydine hydrochloride with other chemotherapeutic agents?
- Combinatorial screens : Use a matrix of concentrations (e.g., 0–50 μM Isocorydine + 0–5 μM sorafenib) in HCC cell lines.
- Synergy calculation : Apply the Chou-Talalay method (Combination Index <1 indicates synergy).
- Mechanistic studies : Evaluate downstream targets (e.g., MAPK/ERK pathway) via phosphoproteomics .
Q. What methodologies are recommended for studying Isocorydine’s impact on apoptosis in cancer cells?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
